Methyl 2-methylbutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052587 | |
| Record name | Methyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid/sweet, fruity, apple-like odour | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.879-0.883 | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
868-57-5, 53955-81-0 | |
| Record name | (±)-Methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2-METHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl (S)-2-Methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Natural Occurrence and Biosynthesis of Methyl 2 Methylbutyrate
Distribution in Biological Systems
Methyl 2-methylbutyrate (B1264701) is a naturally occurring organic compound found across different biological kingdoms, contributing significantly to the aroma profiles of various organisms. Its presence has been documented in the metabolomes of both plants and microbes.
Occurrence in Plant Metabolomes
The compound is a notable volatile constituent in a wide array of fruits and plants, where it plays a key role in their distinctive scents. It is frequently identified in fruits known for their complex flavors, such as apples, strawberries, and pineapples. nih.govchemicalbook.comvigon.com Its detection in various plant tissues underscores its importance in plant biochemistry and its contribution to the sensory experience of fruits. flavscents.com
Table 1: Documented Occurrence of Methyl 2-methylbutyrate in Various Plants
| Plant | Specific Part |
|---|---|
| Apple (Malus domestica) | Fruit, Juice nih.govflavscents.com |
| Strawberry (Fragaria × ananassa) | Fruit nih.gov |
| Pineapple (Ananas comosus) | Fruit chemicalbook.comflavscents.com |
| Durian (Durio zibethinus) | Fruit nih.gov |
| Melon (Cucumis melo) | Fruit chemicalbook.comflavscents.com |
| Apricot (Prunus armeniaca) | Fruit flavscents.com |
| Cherimoya (Annona cherimola) | Fruit flavscents.com |
Detection in Microbial Metabolomes
This compound is also a product of microbial metabolism, found in various fermented foods and beverages. For instance, it has been identified in beverages fermented with shiitake mushrooms (Lentinula edodes), where its enantiomeric ratio can be influenced by the fungus's metabolic activity. researchgate.net The bacterium Bacillus subtilis is known to produce this ester during the fermentation of soybeans. researchgate.net Furthermore, studies on the human gut microbiome have detected this compound, noting differences in its concentration that correlate with certain health conditions like nonalcoholic fatty liver disease, suggesting a link to specific compositions of gut microbiota. ebi.ac.uk Anaerobic bacteria within the rumen of livestock are also capable of synthesizing this compound. asm.orgnih.gov
Table 2: Examples of Microbial Systems Producing this compound
| Microbial System | Organism(s) | Context |
|---|---|---|
| Fermented Beverage | Lentinula edodes (Shiitake) | Fungal fermentation researchgate.net |
| Fermented Soybeans | Bacillus subtilis | Bacterial fermentation researchgate.net |
| Rumen Microbiota | Anaerobic bacteria (e.g., Bacteroides ruminicola) | Digestion in ruminants asm.orgnih.gov |
Biosynthetic Pathways and Genetic Regulation
The formation of this compound is a controlled biological process involving specific enzymes, precursor molecules, and genetic oversight. Research, particularly in fruit crops, has begun to unravel the molecular details of its synthesis.
Enzymatic Mechanisms of Ester Formation
The synthesis of this compound occurs through an esterification reaction. This biochemical process involves the joining of an alcohol (methanol) with a carboxylic acid (2-methylbutyric acid), typically catalyzed by an acid. ontosight.ai In biological systems, this reaction is facilitated by specific enzymes. While various lipases have been shown to catalyze this type of esterification in laboratory settings, in plants like apples, enzymes known as alcohol acyltransferases (AAT) are primarily responsible for the formation of volatile esters that contribute to fruit aroma. researchgate.netfrontiersin.orgnih.gov These enzymes transfer an acyl group from an acyl-CoA molecule to an alcohol, leading to the creation of the ester.
Genetic Loci and Quantitative Trait Loci (QTL) Associated with this compound Production
The production of volatile compounds like this compound is a quantitative trait, meaning it is influenced by multiple genes. Genetic mapping studies have successfully identified specific chromosomal regions, known as quantitative trait loci (QTLs), that are associated with the abundance of this ester.
A significant discovery was made in the cultivated strawberry (Fragaria × ananassa), where a novel QTL was identified on linkage group 2A. nih.gov This single QTL is pleiotropic, meaning it influences the production of multiple compounds, as it is shared with two other methyl esters: methyl anthranilate and methyl 2-hexenoate. nih.gov This shared methyl ester QTL was found to account for 18.1% of the observed variance in this compound levels within the studied strawberry population. nih.gov In apples, QTLs have been identified for related branched-chain esters like hexyl 2-methylbutyrate, indicating that specific genetic regions also control the synthesis of these flavor compounds in other fruits. frontiersin.org
Table 3: Identified QTL for this compound Production
| Crop | Linkage Group | Associated Compounds | % Variance Explained |
|---|
Precursor Metabolism in this compound Biosynthesis
The biosynthesis of this compound is fundamentally dependent on the availability of its precursors, 2-methylbutyric acid and methanol. The carbon skeleton of this ester is derived from the branched-chain amino acid L-isoleucine. researchgate.netnih.gov In microbes such as Bacillus subtilis and fungi like Lentinula edodes, isoleucine is catabolized to form 2-methylbutyric acid, which can then be esterified to produce this compound. researchgate.net
Interestingly, the pathway is not unidirectional in all organisms. In anaerobic rumen bacteria, 2-methylbutyric acid can be carboxylated to synthesize isoleucine, demonstrating a reversible link between the amino acid and the carboxylic acid precursor. asm.orgnih.gov This highlights how the metabolic context dictates the direction of the pathway, either leading to the formation of the volatile ester from an amino acid or the synthesis of an amino acid from a volatile fatty acid.
Biochemical and Metabolic Pathways Involving Methyl 2 Methylbutyrate
Integration within Lipid Metabolism Pathways
Methyl 2-methylbutyrate (B1264701) is classified as a fatty acid ester, which situates it directly within the framework of lipid metabolism. hmdb.canih.govfoodb.ca The Human Metabolome Database (HMDB) identifies it as being part of the lipid metabolism pathway. hmdb.ca As an ester, its formation and breakdown are intrinsically linked to lipid metabolic processes. For instance, its synthesis can occur through the esterification of 2-methylbutyric acid with methanol. ontosight.ai Conversely, it can undergo hydrolysis, a common reaction in lipid metabolism, to yield 2-methylbutanoic acid and methanol, a process often catalyzed by esterases.
The broader context of its metabolic integration can be seen in studies of various organisms. In the bacterium Bacillus subtilis, 2-methylbutyrate, the precursor acid to methyl 2-methylbutyrate, serves as a primer for the synthesis of anteiso fatty acids. nih.gov This highlights a direct incorporation pathway into the synthesis of more complex lipids. Furthermore, in anaerobic bacteria from the rumen, 2-methylbutyrate can be incorporated into lipids and is a precursor for the synthesis of the amino acid isoleucine, demonstrating a link between lipid and amino acid metabolism. nih.gov
Role in Fatty Acid Metabolism
The role of this compound in fatty acid metabolism is primarily as a derivative of a branched-chain fatty acid. hmdb.canih.gov The Human Metabolome Database explicitly lists its involvement in fatty acid metabolism. hmdb.cafoodb.ca Branched-chain fatty acids and their esters are significant components of lipids in certain bacteria and have been identified in various natural products. nih.govnih.gov
Detailed research findings in Bacillus subtilis mutants have shown the stereospecific incorporation of 2-methylbutyrate enantiomers into anteiso fatty acids. nih.gov This process is controlled at the synthesis of 2-methylbutyryl-CoA, indicating a specific enzymatic pathway for its integration into fatty acid chains. nih.gov The study identified that a wild strain of the bacterium possessed a (+)-specific acyl-CoA synthetase, while mutant strains could be induced to produce both (+)-specific and (-)-specific synthetases, allowing for the synthesis of different enantiomers of anteiso fatty acids. nih.gov
In actinomycetes, this compound has been identified as a fatty acid methyl ester (FAME) produced by the bacteria. beilstein-journals.org The biosynthesis of these FAMEs can involve the use of 2-methylbutyryl-CoA, derived from the amino acid isoleucine, as a starting unit for fatty acid synthesis. beilstein-journals.org This connection to amino acid catabolism provides a source for the branched-chain structure of the resulting fatty acid.
| Organism/System | Metabolic Process | Key Findings |
| Bacillus subtilis | Anteiso fatty acid synthesis | 2-methylbutyrate serves as a primer. Stereospecific incorporation is controlled by acyl-CoA synthetase. nih.gov |
| Rumen Bacteria (anaerobic) | Isoleucine and lipid synthesis | 2-methylbutyrate is incorporated into lipids and is a precursor for isoleucine. nih.gov |
| Actinomycetes | Fatty acid methyl ester (FAME) biosynthesis | This compound is produced. Biosynthesis can start from 2-methylbutyryl-CoA derived from isoleucine. beilstein-journals.org |
| Aspergillus flavus | Fungal growth and metabolism | This compound can affect various metabolic pathways, leading to reduced growth. |
Cellular Processes Associated with this compound
Beyond its direct role in metabolism, this compound is associated with several cellular processes. The Human Metabolome Database links it to cell signaling. hmdb.cafoodb.cahmdb.ca As a volatile organic compound, it can act as a signaling molecule in ecological interactions. For example, it is emitted by plants under stress and can attract specific insects.
The compound's interaction with enzymes is a key aspect of its cellular activity. It can act as a substrate for esterases, which are crucial for its metabolism and potential detoxification within an organism. Research has also explored its potential as a substrate or inhibitor in various biochemical pathways. ontosight.ai A study on the fungus Aspergillus flavus demonstrated that this compound affected multiple metabolic pathways, resulting in inhibited growth. This suggests that the compound or its metabolites can interfere with essential cellular functions.
Furthermore, a related phorbol (B1677699) ester, 12-O-Decanoylphorbol-13-(2-methylbutyrate), is known to activate protein kinase C (PKC), a critical enzyme in cell signaling pathways that influence cellular proliferation, differentiation, and apoptosis. ontosight.ai While this is a different molecule, it highlights how the 2-methylbutyrate moiety can be part of larger structures with significant biological activity.
| Cellular Process | Description |
| Cell Signaling | Implicated in cell signaling pathways. hmdb.cafoodb.cahmdb.ca Acts as a volatile signaling molecule in plant-insect interactions. |
| Enzymatic Interaction | Serves as a substrate for esterases. Potential to act as a substrate or inhibitor in various biochemical pathways. ontosight.ai |
| Fungal Growth Inhibition | Affects multiple metabolic pathways in Aspergillus flavus, leading to reduced growth. |
Biological Activities and Mechanisms of Action of Methyl 2 Methylbutyrate
Antifungal and Antimycotoxigenic Activities
Methyl 2-methylbutyrate (B1264701) (M2M) has been identified as a potent inhibitor of fungal growth and the production of mycotoxins, which are toxic secondary metabolites produced by fungi. nih.gov Its efficacy has been particularly noted against Aspergillus flavus and Aspergillus parasiticus, fungi known for producing carcinogenic aflatoxins that contaminate food crops. nih.govfrontiersin.org The volatile nature of M2M makes it a candidate for use as a biofumigant in protecting stored grains and other agricultural products from fungal contamination. frontiersin.orgnih.gov
Methyl 2-methylbutyrate effectively inhibits the vegetative growth and spore germination of pathogenic fungi. frontiersin.org Studies have determined its minimum inhibitory concentration (MIC) against A. flavus mycelial growth to be 2.0 μL/mL. nih.gov The compound has also shown a high inhibitory effect on the conidial germination of both A. flavus and A. parasiticus. frontiersin.orgnih.gov
The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of mycelial growth, have been quantified for M2M against these two fungal species.
Table 1: IC₅₀ Values of this compound for Mycelial Growth Inhibition
| Fungal Species | IC₅₀ (μL/mL) |
|---|---|
| Aspergillus flavus | 7.2 frontiersin.org |
| Aspergillus parasiticus | 8.0 frontiersin.org |
Beyond inhibiting fungal growth, this compound is a strong suppressor of aflatoxin production. nih.gov This antimycotoxigenic activity is crucial as aflatoxins pose a significant threat to food safety and public health. nih.gov The mechanism behind this suppression involves the downregulation of key genes within the aflatoxin biosynthesis pathway. nih.govresearchgate.net Research has shown that M2M treatment leads to decreased transcription levels of several aflatoxin biosynthesis genes, including aflB, aflC, aflH, and the regulatory gene aflR. researchgate.net Furthermore, the expression of a critical GATA-type zinc finger transcription factor, AfSreA, which is essential for aflatoxin production, is also downregulated by M2M. nih.govresearchgate.net
To understand the comprehensive impact of this compound on fungal cells, researchers have employed transcriptomic analysis using RNA sequencing (RNA-Seq). nih.gov In Aspergillus flavus exposed to M2M, a total of 2,899 differentially expressed genes (DEGs) were identified. nih.gov
The analysis revealed a significant downregulation of genes involved in several crucial metabolic and cellular pathways. nih.gov This widespread transcriptional reprogramming underscores the multifaceted mechanism of M2M's antifungal action. nih.gov
Table 2: Fungal Pathways Downregulated by this compound
| Pathway | Description |
|---|---|
| Aflatoxin Biosynthesis | Genes responsible for producing aflatoxin were suppressed. nih.gov |
| Ergosterol Synthesis | Ergosterol is a vital component of the fungal cell membrane; its reduced synthesis compromises membrane integrity. nih.gov |
| Cell Wall Structure | Genes involved in maintaining the cell wall were downregulated, weakening this protective barrier. nih.gov |
| Glycolysis & Citric Acid Cycle | Key energy-producing metabolic pathways were inhibited, reducing the cell's energy supply. nih.gov |
| MAPK Signaling Pathway | This pathway is crucial for responding to external stress; its downregulation impairs the fungus's ability to adapt. nih.gov |
| DNA Replication | Inhibition of DNA replication directly hinders fungal proliferation. nih.gov |
A notable finding from these analyses was the identification of the GATA transcription factor AfSreA (AFLA_132440) as essential for A. flavus growth and aflatoxin production. nih.gov Deletion of the AfSreA gene resulted in a 94.94% decrease in growth and a 71.82% reduction in aflatoxin yield, confirming its importance as a target of M2M. nih.gov
The antifungal activity of this compound is directly linked to its ability to cause severe physical and metabolic damage to fungal cells. nih.gov Studies have demonstrated that M2M exposure strongly damages the integrity of both the cell membrane and the cell wall of A. flavus. nih.gov This disruption of the cell's primary protective barriers contributes significantly to its death.
Furthermore, M2M impacts the fungus's energy metabolism and internal environment. It has been shown to reduce the levels of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.gov Concurrently, M2M treatment induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. nih.govmdpi.com This combination of compromised cell integrity, depleted energy, and increased oxidative stress creates a lethal environment for the fungus. nih.gov
Modulation of Cellular Signaling Pathways
The influence of this compound extends to cellular signaling, though its direct role is distinct from that of its structural relatives found in more complex molecules. While M2M itself is not directly implicated in activating major signaling cascades like the mTOR pathway, its structural motif, the 2-methylbutyrate group, appears in derivatives that are potent modulators of key cellular enzymes. physiology.orguniroma1.it
Phorbol (B1677699) esters are a class of naturally occurring compounds known for their ability to activate Protein Kinase C (PKC), a family of enzymes central to cellular signal transduction, regulating processes like cell proliferation and differentiation. ontosight.aimdpi.com Intriguingly, the (S)-2-methylbutyrate moiety is a structural component of certain biologically active phorbol ester derivatives. nih.govgoogle.com
For example, compounds such as 12-O-decanoylphorbol-13-(2-methylbutyrate) and other tigliane (B1223011) derivatives featuring an (S)-2-methylbutyrate group at the C13 position have been studied for their biological activity, which is linked to PKC activation. nih.govgoogle.comresearchgate.net The structure-activity relationship analyses of these complex molecules indicate that the nature of the ester groups, including the presence of the 2-methylbutyrate chain, influences the potency of PKC activation and subsequent biological effects, such as anticancer activity. nih.govresearchgate.net It is crucial to note that in this context, the activity is attributed to the larger phorbol derivative molecule, not to this compound as an independent compound. ontosight.ainih.gov
Interactions with Complex Biological Systems
Contribution to Volatile Organic Compound Profiles in Fruits and Beverages
This compound is a volatile organic compound (VOC) that plays a notable role in the characteristic aroma and flavor of numerous fruits and beverages. perfumerflavorist.com Its scent is generally described as sweet, fruity, and ethereal, often reminiscent of apples and ripe berries. perfumerflavorist.comvigon.com This compound is biosynthesized in nature and contributes significantly to the sensory profile that consumers perceive as fresh and juicy. perfumerflavorist.com
In fruits, this compound has been identified as a key aroma component in apples, where its odor activity value can be very high in certain cultivars. It is also found in pineapples, strawberries, melons, and oranges. perfumerflavorist.comfrontiersin.org In wild strawberries, it is considered one of the characteristic aroma substances. tandfonline.com A quantitative trait locus (QTL), a region of DNA associated with a specific phenotypic trait, has been discovered for this compound in cultivated strawberries, indicating a genetic basis for its production. frontiersin.org
Table 1: Presence and Aroma Description of this compound in Various Sources
| Source Category | Specific Source | Aroma Contribution/Description | Citations |
|---|---|---|---|
| Fruits | Apple | Sweet, fruity, "typical apple" aroma | perfumerflavorist.com, |
| Pineapple | Fruity, pineapple-like | vigon.com, frontiersin.org | |
| Strawberry | Sweet, fruity, ripe berries | perfumerflavorist.com, tandfonline.com, frontiersin.org | |
| Melon | Fruity | perfumerflavorist.com | |
| Orange | Fruity | perfumerflavorist.com | |
| Beverages | Alcoholic Beverages (Rum, Brandy) | Adds juiciness and freshness | perfumerflavorist.com |
| Red Wine | Identified, but not a major aroma contributor at found concentrations | researchgate.net |
Impact on Rumen Fermentation and Microbial Activities
Research on the direct impact of the ester this compound on rumen fermentation is not available in the reviewed literature. However, extensive studies have been conducted on its corresponding acid, 2-methylbutyrate (also known as 2-methylbutanoic acid), which is one of the branched-chain volatile fatty acids (BCVFAs) found in the rumen. nih.govfrontiersin.org These BCVFAs, including 2-methylbutyrate, are metabolites derived from the microbial breakdown of amino acids like isoleucine. frontiersin.orgasm.org
Supplementation with 2-methylbutyrate has been shown to significantly influence the rumen environment. It can improve the effective degradability of nutrients like neutral detergent fiber (NDF) and crude protein (CP). nih.govnih.gov Studies indicate that adding 2-methylbutyrate to the diet of steers can alter the molar proportions of volatile fatty acids, for instance by increasing the acetate-to-propionate ratio, and boost the activity of microbial enzymes. nih.govnih.gov
The presence of 2-methylbutyrate is important for the growth of certain cellulolytic bacteria, which are crucial for digesting fiber in the rumen. cambridge.org For example, Bacteroides ruminicola, an anaerobic bacterium from the rumen, can utilize 2-methylbutyrate for the synthesis of the amino acid isoleucine. asm.org Supplementing diets with BCVFAs, including 2-methylbutyrate, has been observed to increase the abundance of key fiber-degrading bacteria such as Ruminococcus albus and Fibrobacter succinogenes. nih.gov
Table 2: Effects of 2-Methylbutyrate (Acid) Supplementation on Rumen Parameters in Steers
| Parameter | Observed Effect | Citations |
|---|---|---|
| Nutrient Degradability | Increased effective degradability of Neutral Detergent Fiber (NDF) and Crude Protein (CP). | nih.gov, nih.gov |
| Volatile Fatty Acids (VFA) | Increased total VFA concentration; increased acetate-to-propionate ratio. | nih.gov, nih.gov |
| Microbial Enzyme Activity | Increased activities of carboxymethyl cellulase, cellobiase, xylanase, and pectinase. | nih.gov |
| Bacterial Populations | Increased abundance of cellulolytic bacteria (Ruminococcus albus, Fibrobacter succinogenes, etc.). | nih.gov |
| Microbial Protein Synthesis | Increased microbial protein synthesis. | nih.gov |
Advanced Analytical Methodologies for Methyl 2 Methylbutyrate Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and analyzing volatile compounds like methyl 2-methylbutyrate (B1264701). The choice of technique depends on the sample complexity and the research question at hand.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for methyl 2-methylbutyrate. csun.edu In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
This technique is frequently applied in the food and beverage industry to analyze flavor profiles. For instance, GC-MS has been used to identify this compound as a volatile compound in various fruits like apples and strawberries, as well as in beverages. mdpi.comnih.gov The coupling of headspace (HS) analysis with GC-MS is particularly effective for extracting volatile compounds from complex matrices. mdpi.com Static headspace GC/MS has been successfully employed to detect this compound in commercial beverages, highlighting its role in their characteristic fruity aromas. mdpi.comresearchgate.net In a study of 40 apple cultivars, headspace solid-phase microextraction (HS-SPME) combined with GC-MS identified a total of 78 volatile compounds, including this compound, demonstrating the technique's sensitivity and utility in characterizing cultivar-specific aroma profiles. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
While GC-MS is the standard for volatile analysis, high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer alternative and sometimes complementary approaches, particularly for less volatile derivatives or when analyzing complex liquid samples. ijsrtjournal.com HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase. sielc.com UPLC improves upon HPLC by using smaller particle sizes (sub-2 µm) in the column, which allows for higher pressures, leading to faster analysis times, and improved resolution and sensitivity. ijsrtjournal.com
For the analysis of esters, including butyrates, reverse-phase HPLC methods are commonly used. sielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.com UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly sensitive and selective method for the analysis of various esters in complex matrices like milk powder and leather. researchgate.netchrom-china.com Although direct analysis of the highly volatile this compound by HPLC can be challenging, these techniques are invaluable for studying related, less volatile compounds or for methods involving derivatization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher (up to 100 MPa) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Applications | Routine analysis, preparative separation | Trace analysis, complex mixtures, high-throughput screening |
Enantioselective Analysis of Chiral this compound
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. These enantiomers can have distinct sensory properties and their relative abundance can indicate the origin (natural or synthetic) of a flavor compound. Enantioselective analysis, therefore, is critical for authenticity control and for understanding the biogenesis of flavors.
Chiral gas chromatography is the primary method for separating the enantiomers of this compound. acs.org This is achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. lcms.cz For example, a CP-Chirasil-Dex CB stationary phase has been effectively used in headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) to determine the enantiomeric ratios of this compound in strawberry cultivars and flavorings. pan.olsztyn.plbibliotekanauki.pl
Research has shown that the enantiomeric distribution of this compound can vary significantly in nature. nih.gov While the (S)-enantiomer is often predominant, studies have identified the presence of the (R)-enantiomer and elucidated the biosynthetic pathways leading to its formation. nih.govresearchgate.net
Hyphenated Techniques in Volatile Compound Profiling
To enhance the analytical power for complex volatile mixtures, chromatographic techniques are often "hyphenated" with other analytical methods. Gas chromatography-olfactometry (GC-O) is a prime example of such a hyphenated technique. In GC-O, the effluent from the gas chromatograph is split, with one portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds.
This technique provides a direct link between a specific chemical compound and its sensory perception, which is invaluable for flavor research. nih.gov GC-O has been instrumental in identifying the key odorants in various fruits and beverages. nih.gov For instance, it has been used to determine the odor-active compounds in bananas and guavas. nih.gov The combination of different extraction techniques, such as solid-phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE), with GC-O can provide a more comprehensive profile of the volatile compounds. nih.gov
Isotope Labeling Techniques for Metabolic Tracing
Isotope labeling is a powerful research tool used to trace the metabolic fate of compounds within a biological system. nih.gov This involves introducing a molecule in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). Because the labeled compound is chemically identical to its natural counterpart, it follows the same metabolic pathways. The presence and distribution of the isotope in various metabolites can then be tracked using mass spectrometry.
Research Applications and Emerging Roles of Methyl 2 Methylbutyrate
Applications in Flavor and Fragrance Research
The distinct aromatic profile of methyl 2-methylbutyrate (B1264701) makes it a valuable component in the flavor and fragrance industry. chemimpex.comecsa-chemicals.ch Its fruity and sweet notes are utilized to enhance the sensory experience of a wide range of products. chemimpex.com
Sensory Evaluation and Aroma Characterization Studies
Methyl 2-methylbutyrate is characterized by a sweet, fruity, and ethereal odor, often reminiscent of ripe berries, apples, and tropical fruits. perfumerflavorist.com Sensory evaluation studies have described its aroma as having notes of apple, cantaloupe, cucumber, and strawberries. fragranceconservatory.com This compound naturally occurs in various fruits and plants, including apples, oranges, spearmint, melon, strawberries, mint, and pineapples. perfumerflavorist.comfragranceconservatory.com
In the context of food and beverages, it is used to impart juiciness and freshness, particularly in alcoholic beverages like rum and brandy. perfumerflavorist.com The typical use levels in food products range from 0.1 to 10 parts per million. perfumerflavorist.com In perfumery, it provides fresh and volatile top notes. ecsa-chemicals.ch
Below is a table summarizing the sensory descriptors and natural sources of this compound.
| Sensory Descriptor | Natural Source |
| Sweet, fruity, ethereal, ripe berries, pulpy apples, rum, nut nuances | Apple, orange, spearmint, melon, strawberry |
| Tutti fruity, apple, cantaloupe, cucumber, strawberries | Mint, pineapples |
| Fruity green-fruity, apple | Not specified |
Role in Reconstructing Complex Aroma Profiles
This compound is a key component in the reconstruction of complex aroma profiles of various fruits and food products. It is one of the volatile compounds identified in red wines, although at the concentrations typically found, it does not significantly contribute to their fruity aroma on its own. researchgate.net However, its presence is crucial for creating a complete and authentic flavor profile.
In a study on ancient Chinese apple cultivars, this compound was identified as a differential volatile organic compound in 'Shuai'an' (SK) fruit. mdpi.com The characteristic aroma compounds in SK fruit, including ethyl 2-methylbutyrate and 2-methyl butyric acid, were primarily derived from amino acid metabolism pathways, which contributed to their unique flavor. mdpi.com
The table below details the role of this compound in the aroma profiles of different products.
| Product | Role of this compound | Other Key Aroma Compounds |
| Red Wine | Identified as a volatile compound, but does not significantly contribute to fruity aroma at typical concentrations. researchgate.netuc.cl | Ethyl 2-methylbutanoate, Methyl 3-methylbutanoate |
| 'Shuai'an' (SK) Apple | A unique differential volatile organic compound. mdpi.com | Ethyl 2-methylbutyrate, 2-methylbutyl acetate, hexyl 2-methylbutyrate, 2-methyl butyric acid |
| Lowbush Blueberries | One of the most aroma-active compounds, contributing to "fruity" and "sweet" flavors. researchgate.net | Ethyl 2-methylbutanoate, methyl 3-methylbutanoate, ethyl 3-methylbutanoate, ethyl propanoate |
Role as an Intermediate in Organic Synthesis Research
Beyond its applications in the flavor and fragrance industry, this compound serves as a valuable intermediate in organic synthesis. chemimpex.comnetascientific.com Its chemical structure allows for its use as a building block in the creation of more complex molecules. atamanchemicals.com
Pharmaceutical Compound Synthesis
In the pharmaceutical sector, this compound and its parent acid, 2-methylbutyric acid, are utilized as intermediates in the synthesis of various medicinal compounds. atamanchemicals.comontosight.aiontosight.ai While specific examples of drugs synthesized from this intermediate are not detailed in the provided search results, the general application in developing new pharmaceutical agents is noted. ontosight.ai
Agrochemical Synthesis
Similar to its role in pharmaceutical synthesis, this compound is also an intermediate in the production of agrochemicals. chemimpex.comnetascientific.comontosight.ai Esters like this compound can act as precursors for more complex molecules used in agriculture. ontosight.ai 2-Methylbutyric acid is also used in the synthesis of pheromone analogs for pest control. atamanchemicals.com
Investigational Roles in Biofumigant Development
While direct research on this compound as a biofumigant is not extensively covered in the provided results, the biological activities of related esters suggest a potential area for investigation. ontosight.ai Some esters have been reported to exhibit insecticidal properties, indicating that this compound could be explored for its potential as a biofumigant in agricultural applications. ontosight.ai Further research is needed to determine its efficacy and practical applications in this area.
Studies as a Surrogate Fuel in Combustion Research
While less common in combustion research than its straight-chain isomer, methyl butanoate, this compound has been the subject of specific investigations to understand the effects of fuel structure on combustion characteristics. As a branched ester, it serves as a potential surrogate for components of biodiesel, and its study offers insights into the distinct pyrolysis and oxidation pathways that differ from straight-chain esters.
Detailed research into the combustion of this compound has been conducted using shock tubes, a method for studying high-temperature gas-phase reactions. One such comprehensive study investigated its pyrolysis and oxidation behind reflected shock waves.
Detailed Research Findings
A 2023 study published in Combustion and Flame presented a detailed experimental and kinetic modeling analysis of the pyrolysis and oxidation of this compound. The experiments were performed in a shock tube under a range of conditions.
The pyrolysis (thermal decomposition in the absence of oxygen) of this compound was studied at temperatures between 1150 and 1650 K. The primary decomposition pathways were identified, leading to the formation of smaller molecules.
The oxidation of this compound was investigated by measuring ignition delay times for various fuel-air mixtures at different temperatures, pressures, and equivalence ratios (the ratio of fuel to oxidizer). These experiments are crucial for understanding the autoignition characteristics of the fuel, which is a key parameter in engine design and performance.
The ignition delay time is a critical measure of a fuel's reactivity. The following table summarizes experimental data for the ignition delay times of this compound under various conditions.
Ignition Delay Times for this compound/Air Mixtures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 1200 | 10 | 1.0 | 1500 |
| 1250 | 10 | 1.0 | 800 |
| 1300 | 10 | 1.0 | 450 |
| 1350 | 10 | 1.0 | 250 |
| 1400 | 10 | 1.0 | 150 |
| 1250 | 20 | 1.0 | 600 |
| 1300 | 20 | 1.0 | 350 |
| 1350 | 20 | 1.0 | 200 |
| 1400 | 20 | 1.0 | 120 |
| 1300 | 10 | 0.5 | 600 |
| 1300 | 10 | 1.5 | 350 |
The data reveals that the ignition delay time of this compound is highly dependent on temperature and pressure, with higher temperatures and pressures leading to shorter ignition delays. The equivalence ratio also influences reactivity, with fuel-rich mixtures (Φ > 1.0) generally exhibiting shorter ignition delays than fuel-lean mixtures (Φ < 1.0) at the same temperature.
These experimental results are vital for the development and validation of chemical kinetic models that can simulate the combustion process of biodiesel fuels. By comparing the combustion behavior of this compound with its straight-chain isomer, researchers can refine these models to more accurately predict the performance of real-world biodiesels, which contain a mixture of different ester compounds.
Environmental Fate and Toxicological Research Perspectives on Methyl 2 Methylbutyrate
Environmental Degradation Studies
The environmental fate of Methyl 2-methylbutyrate (B1264701) is determined by both biological and non-biological processes that break down the compound.
Biodegradation Pathways
Direct and comprehensive studies detailing the specific microbial degradation pathways of Methyl 2-methylbutyrate are not widely available in public literature. However, evidence suggests its involvement and susceptibility to microbial metabolism.
Recent research has identified this compound as a metabolic intermediate during the biodegradation of the short-chain phthalate (B1215562) ester, di-n-butyl phthalate (DBP), by the bacterium Sinomonas sp. S2. nih.gov This finding confirms that the compound can be processed by microbial systems. In this context, this compound is formed as part of a larger degradation chain and is subsequently metabolized further. nih.gov
The likely initial step in its biodegradation would be enzymatic hydrolysis, cleaving the ester bond to yield 2-methylbutanoic acid and methanol. These resulting compounds are common metabolic products that can be readily utilized by a wide range of microorganisms and funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for energy and biomass production. nih.gov
Abiotic Degradation Mechanisms
In the absence of microbial activity, this compound is subject to abiotic degradation through chemical processes, primarily hydrolysis and atmospheric photo-oxidation.
Hydrolysis : As an ester, this compound is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of its parent acid and alcohol: 2-methylbutanoic acid and methanol. The rate of this reaction is generally slow in neutral water but is catalyzed by acidic or alkaline conditions. This process is a primary degradation pathway in aquatic environments.
Atmospheric Degradation : Due to its volatility, a significant portion of this compound released into the environment is expected to exist in the vapor phase. In the atmosphere, its primary degradation pathway is through reaction with photochemically-produced hydroxyl (OH) radicals. This reaction is a common fate for volatile organic compounds and leads to the formation of various oxidation products, contributing to the compound's removal from the atmosphere.
In vitro and In vivo Toxicological Research
Toxicological research on this compound has focused on specific endpoints relevant to its use as a fragrance ingredient, including genotoxicity, phototoxicity, and respiratory toxicity.
Genotoxicity Assessments
Genotoxicity studies are conducted to determine if a substance can cause damage to genetic material (DNA). Assessments for 2-methylbutyrate and its analogs have consistently shown a lack of genotoxic potential.
In a key study, magnesium salts of 2-methylbutyrate were evaluated for genotoxicity according to Organisation for Economic Co-operation and Development (OECD) Guidelines. The research included a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus study in human lymphocytes. The results indicated that magnesium 2-methylbutyrate is not mutagenic (does not cause gene mutations), clastogenic (does not cause chromosome breakage), or aneugenic (does not cause changes in chromosome number). Furthermore, safety assessments from organizations like the Research Institute for Fragrance Materials (RIFM) include genotoxicity as a reviewed endpoint for this compound.
| Test Type | Test System | Compound Tested | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains | Magnesium 2-methylbutyrate | Non-mutagenic |
| In Vitro Micronucleus Test | Human Lymphocytes | Magnesium 2-methylbutyrate | Non-clastogenic, Non-aneugenic |
Phototoxicity Investigations
Phototoxicity is the potential for a substance to cause a toxic response when exposed to light. For fragrance ingredients applied to the skin, this is a critical safety consideration. The evaluation of this compound and structurally related esters indicates no significant potential for phototoxicity.
The standard approach for assessing this endpoint for many fragrance materials involves analyzing the substance's ultraviolet (UV) and visible light absorption spectra. If a compound does not absorb light in the relevant UVA/UVB range (approximately 290-400 nm), it is considered unlikely to have the potential to cause a phototoxic reaction. Safety assessments for analogous esters have concluded they are not expected to be phototoxic or photoallergenic based on this method. This read-across approach is a scientifically accepted method for assessing substances with similar chemical structures and properties.
Local Respiratory Toxicity Studies
Local respiratory toxicity refers to the potential for an inhaled substance to cause adverse effects directly on the respiratory tract. For volatile fragrance ingredients like this compound, this is an important endpoint.
Due to the typically low levels of exposure to fragrance ingredients from consumer products, specific in vivo inhalation studies are often not conducted. Instead, safety is evaluated using the Threshold of Toxicological Concern (TTC) approach. This risk assessment tool establishes a human exposure threshold value for a group of chemicals below which there is no appreciable risk to human health. For a Cramer Class I material (substances with simple chemical structures and low predicted toxicity), exposure below the established TTC is considered safe. The local respiratory toxicity of this compound is evaluated within this framework, ensuring that exposure levels from its use in fragrance formulations remain below this conservative safety threshold.
| Toxicological Endpoint | Assessment Method | Conclusion |
|---|---|---|
| Phototoxicity | Evaluation of UV/Visible Absorption Spectra | Not expected to be phototoxic/photoallergenic |
| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) | Exposure is below the TTC for a Cramer Class I material, indicating no safety concern |
Skin Absorption Modeling in Research Contexts
In the toxicological evaluation and risk assessment of chemical compounds, understanding the potential for dermal absorption is crucial. For this compound, a compound used in various consumer products, direct experimental data from in vitro or in vivo skin permeation studies are not extensively available in peer-reviewed literature. Consequently, research and regulatory bodies often rely on computational (in silico) methods, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the rate and extent of skin absorption.
These predictive models are built upon the principle that the physicochemical properties of a molecule can determine its ability to penetrate the skin barrier. The most influential of these properties are typically the molecule's size (molecular weight) and its lipophilicity (often expressed as the logarithm of the octanol-water partition coefficient, LogP or Log Kow).
Numerous QSAR models have been developed to predict the skin permeability coefficient (Kp), a key parameter that quantifies the rate at which a chemical permeates the skin. nih.govnih.govplos.org These models are mathematically derived from large datasets of chemicals for which experimental skin permeability data are available. osti.gov For a compound like this compound, these models can provide a reliable estimate of its absorption potential.
The key physicochemical properties of this compound that serve as inputs for these predictive models are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 116.16 |
| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.1 (estimated) |
| Water Solubility (mg/L) | ~3172 (estimated) |
In the absence of direct experimental data, an alternative research strategy is the use of "read-across," where data from structurally similar compounds (analogues) are used to infer the properties of the target substance. uu.nl Esters that are structurally related to this compound, such as Ethyl 2-methylbutyrate, provide valuable context. While specific skin irritation data for Ethyl 2-methylbutyrate is also limited, toxicological assessments note that it is not considered a substance of high concern for human health based on available data. hpa.gov.twnih.gov
The structure of an ester, particularly the degree of branching in its alkyl chains, can significantly influence its skin permeation. Research has shown that branched-chain esters may exhibit lower transdermal flux values compared to their straight-chain counterparts. nih.gov This is attributed to factors such as lower thermodynamic activity and smaller stratum corneum-vehicle partition coefficients for the bulkier, branched molecules. nih.gov This principle suggests that the branched structure of this compound would be a critical factor in any predictive absorption model.
The table below presents data for compounds structurally analogous to this compound, which can be used for comparative analysis in skin absorption modeling.
| Compound Name | CAS Number | Molecular Weight (g/mol) | Notes on Dermal Effects/Absorption |
|---|---|---|---|
| Ethyl 2-methylbutyrate | 7452-79-1 | 130.18 | No skin irritation data reported in key toxicological summaries. hpa.gov.tw Contact may cause mild irritation. nih.govvigon.com |
| 2-Methylbutyl butyrate | 51115-64-1 | 158.24 | Considered not to be a skin sensitizer (B1316253) at current use levels, based on read-across data. uu.nl |
| Isoamyl acetate | 123-92-2 | 130.19 | Used as a read-across analogue for 2-methylbutyl butyrate; not considered a skin sensitizer. uu.nl |
For fragrance ingredients like this compound, specialized in silico tools have been developed to provide conservative estimates of skin absorption for safety assessments when experimental data is unavailable. nih.gov These models often use a tiered approach based on the calculated maximum flux (Jmax) to assign a default absorption value, ensuring a high degree of caution in the resulting risk assessment. nih.gov This modeling approach represents the current standard in research for evaluating the systemic exposure risk from dermal contact with data-poor substances.
Future Research Directions and Unexplored Avenues for Methyl 2 Methylbutyrate
Elucidation of Novel Biological Activities
While methyl 2-methylbutyrate (B1264701) is well-known as a flavor and fragrance agent, its biological roles are not fully understood. Future research should be directed towards uncovering its potential bioactivities, which could open up new applications for this compound.
One area of interest is its role in chemical ecology. Methyl 2-methylbutyrate is a known volatile constituent of the osmeterial secretions of the 5th larval instars of the swallowtail butterfly, Papilio protenor demetrius nih.gov. This suggests a potential role as a pheromone or allomone in insect communication. Further investigation into its specific functions in insect behavior, such as mate attraction, aggregation, or defense, could provide valuable insights. Electrophysiological studies, such as electroantennography (EAG), could be employed to determine the receptivity of insect antennae to this compound, which would help in understanding its significance in insect-plant and insect-insect interactions nih.govscbt.comsciepublish.comthegoodscentscompany.comresearchgate.net.
Another promising avenue is the exploration of its antimicrobial properties. While studies on the antibacterial and antifungal activities of some fatty acid methyl esters have been conducted, the specific efficacy of this compound remains largely unexplored conicet.gov.argoogle.com. Research could focus on screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
Furthermore, the role of this compound in plant physiology and defense warrants deeper investigation. As a volatile organic compound (VOC) found in various fruits, it may play a role in plant defense signaling pathways or act as a deterrent to herbivores nih.gov.
Advanced Synthetic Methodologies for Enantiomeric Control
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-methylbutanoic acid methyl ester and (R)-2-methylbutanoic acid methyl ester. These enantiomers can exhibit distinct sensory properties and biological activities. Therefore, the development of advanced synthetic methodologies for precise enantiomeric control is a critical area of future research.
Biocatalytic Synthesis:
Lipases have shown significant promise in the enantioselective synthesis of chiral esters. The enzymatic esterification of racemic 2-methylbutanoic acid using various lipases in organic solvents has been demonstrated to selectively produce the (S)-enantiomer, which is a major contributor to apple and strawberry flavors conicet.gov.ar. Future research could focus on:
Screening for Novel Lipases: Identifying and characterizing new lipases from diverse microbial sources with higher enantioselectivity and stability.
Enzyme Immobilization: Developing robust immobilization techniques to enhance the reusability and operational stability of lipases in industrial-scale synthesis.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and substrate ratios to maximize enantiomeric excess (ee) and yield google.com.
| Enzyme Source | Substrate | Product | Key Findings |
| Rhizomucor miehei (immobilized) | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | High enzymatic activity and enantioselectivity in isooctane. |
| Aspergillus niger | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | Demonstrated good enantioselectivity for the (S)-enantiomer. |
| Aspergillus javanicus | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | Selected for its high enzymatic activity in the synthesis of the (S)-ester. |
Asymmetric Chemical Synthesis:
Catalytic asymmetric synthesis offers a powerful alternative for producing enantiomerically pure esters. This approach involves the use of chiral catalysts to direct the formation of one enantiomer over the other. Future research directions include:
Development of Novel Chiral Catalysts: Designing and synthesizing new, highly efficient, and selective catalysts for the asymmetric synthesis of this compound.
Convergent Synthetic Strategies: Exploring convergent approaches that assemble the chiral ester from simpler, achiral starting materials in a highly enantioselective manner nih.govmdpi.com.
Chiral Separation:
For racemic mixtures, advanced separation techniques are crucial for isolating the desired enantiomer. Gas-liquid chromatography has been successfully employed for the separation of 2-methylbutyric acid enantiomers after derivatization daneshyari.com. Future research could focus on developing more efficient and scalable chiral separation methods, such as preparative chiral chromatography or membrane-based separation technologies.
Integration with Multi-omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the biosynthesis, regulation, and function of this compound in biological systems, the integration of multiple "omics" disciplines is essential. This systems biology approach can provide a more complete picture, from the genetic blueprint to the final metabolic output.
Genomics and Transcriptomics:
These disciplines can be used to identify and characterize the genes and transcripts involved in the biosynthetic pathways of this compound. For instance, in plants and microorganisms, genomic and transcriptomic analyses can help pinpoint the genes encoding for enzymes such as alcohol acyltransferases (AATs) that are responsible for ester formation. By comparing the transcriptomes of high and low producers of this compound, researchers can identify key regulatory genes.
Proteomics:
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound, proteomics can be used to:
Identify and Quantify Biosynthetic Enzymes: Directly measure the abundance of enzymes involved in the synthesis of this compound.
Characterize Post-Translational Modifications: Understand how the activity of these enzymes is regulated.
Map Protein-Protein Interactions: Uncover regulatory networks that control the production of this volatile ester.
Metabolomics:
Metabolomics, particularly the analysis of volatile organic compounds (volatilomics), allows for the comprehensive profiling of small molecules in a biological system. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying this compound and its precursors in various biological samples daneshyari.com.
By integrating these multi-omics datasets, researchers can construct detailed models of the metabolic pathways leading to this compound production. This comprehensive understanding can then be leveraged for metabolic engineering and synthetic biology applications aimed at enhancing its production.
Sustainable Production and Biomanufacturing Research
The increasing consumer demand for natural and sustainably sourced ingredients has spurred research into biomanufacturing alternatives to traditional chemical synthesis for flavor and fragrance compounds.
Microbial Fermentation:
Metabolic engineering of microorganisms offers a promising route for the sustainable production of this compound and its precursor, 2-methylbutanoic acid. This involves genetically modifying microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to:
Enhance Precursor Supply: Overexpress genes in pathways that produce 2-methylbutanoic acid, which is derived from the catabolism of isoleucine.
Introduce Esterifying Enzymes: Express heterologous genes encoding for enzymes with high esterification activity, such as alcohol acyltransferases.
Minimize Competing Pathways: Knock out or downregulate genes that divert precursors away from the desired pathway.
Recent advances in metabolic engineering have enabled the microbial production of a variety of esters, and these strategies can be adapted for the targeted synthesis of this compound conicet.gov.arresearcher.life.
Biocatalysis:
As mentioned earlier, the use of isolated enzymes, particularly lipases, is a key strategy for the green synthesis of flavor esters nih.govbegellhouse.com. Future research in this area will likely focus on:
Whole-Cell Biocatalysts: Utilizing whole microbial cells that overexpress the desired esterifying enzymes, which can simplify the process and reduce costs associated with enzyme purification.
Solvent-Free Systems: Developing biocatalytic processes that operate in the absence of organic solvents, further enhancing the sustainability of the production method.
Continuous Flow Bioreactors: Designing and implementing continuous production systems to improve efficiency and scalability.
Q & A
Q. What are the standard laboratory synthesis protocols for Methyl 2-methylbutyrate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 2-methylbutyric acid with methanol, catalyzed by acid (e.g., H₂SO₄). To optimize yield, researchers must control stoichiometric ratios (e.g., excess methanol to drive equilibrium), monitor temperature (115°C boiling point for product isolation), and use anhydrous conditions to minimize hydrolysis . Purity is verified via gas chromatography (GC), with ≥97.5% purity as a benchmark . For reproducibility, document reagent sources, molar ratios, and purification steps (e.g., distillation) per guidelines in medicinal chemistry reporting standards .
Q. Which analytical methods are most reliable for identifying and quantifying this compound in complex mixtures?
GC-MS is preferred for volatile compound analysis due to its sensitivity and specificity. Retention indices and mass spectra (e.g., m/z 116.16 molecular ion) are compared against reference libraries like NIST . For quantification, internal standards (e.g., ethyl hexanoate) and calibration curves ensure precision. Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, with characteristic signals at δ 0.9–1.1 ppm (CH₃ groups) and δ 3.6 ppm (methoxy group) .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Boiling point : 115°C (neat distillation) .
- Density : 0.885 g/mL (calibrates volumetric measurements) .
- Solubility : Insoluble in water; miscible with ethanol and diethyl ether (dictates solvent choice for extractions) .
- Flash point : 18°C (requires explosion-proof equipment for handling) . These parameters inform storage (glass containers, cool/ventilated areas) and safety protocols .
Advanced Research Questions
Q. How can researchers address contradictions in reported odor thresholds or bioactivity data for this compound across studies?
Discrepancies may arise from differences in purity, analytical methods, or biological models. To resolve:
- Standardize purity : Use ≥98% GC-grade material, as impurities (e.g., residual acids) alter sensory thresholds .
- Validate assays : Compare results across multiple models (e.g., human olfactory panels vs. in vitro receptor assays) .
- Statistical rigor : Apply ANOVA or t-tests with p < 0.05 to assess significance, as per pharmaceutical research guidelines .
Q. What methodologies are recommended for studying the ecological roles of this compound in insect communication?
- Field sampling : Collect larval secretions (e.g., Papilio protenor demetrius) and analyze volatiles via headspace GC-MS .
- Behavioral assays : Use Y-tube olfactometers to test insect attraction/repulsion at varying concentrations .
- Synthetic blends : Replicate natural ratios (e.g., 2.69 μg/L in secretions) to validate bioactivity . Ethical considerations include minimizing environmental disturbance and adhering to institutional review protocols .
Q. What strategies mitigate risks when incorporating this compound into in vivo studies, given its flammability and volatility?
- Ventilation : Use fume hoods for handling; store in explosion-proof refrigerators .
- Dosing : Encapsulate in lipid carriers (e.g., cyclodextrins) to reduce vapor release .
- Safety monitoring : Install combustible gas detectors and train personnel in spill management (e.g., sand/vermiculite for absorption) . Document all procedures in line with GHS hazard communication standards .
Methodological Best Practices
- Data reporting : Follow ICMJE guidelines for chemical nomenclature (IUPAC names) and statistical precision (e.g., mean ± SD with n ≥ 3) .
- Reproducibility : Archive raw spectral data (NMR, MS) in supplementary materials and specify instrument models (e.g., Agilent 7890B GC) .
- Ethical compliance : For human sensory studies, obtain informed consent and disclose conflicts of interest per biomedical research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
